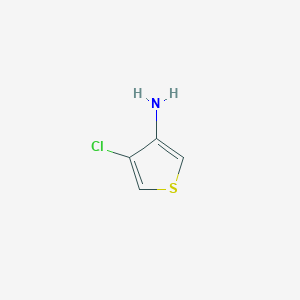

4-Chlorothiophen-3-amine

描述

Structure

3D Structure

属性

IUPAC Name |

4-chlorothiophen-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNS/c5-3-1-7-2-4(3)6/h1-2H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCJMRYCTWBDPQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90622811 | |

| Record name | 4-Chlorothiophen-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

632356-42-4 | |

| Record name | 4-Chlorothiophen-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chlorothiophen-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches to 4 Chlorothiophen 3 Amine

Design Principles for the Synthesis of Halogenated Aminothiophenes

The synthesis of halogenated aminothiophenes is guided by several key design principles. A primary consideration is the regioselective introduction of both the halogen and the amino group onto the thiophene (B33073) ring. The inherent reactivity of the thiophene core, which is more reactive than benzene (B151609), allows for a variety of substitution reactions. However, this reactivity also presents challenges in controlling the position of functionalization. d-nb.info

A common strategy involves a multi-step synthesis where the thiophene ring is first constructed, followed by the sequential introduction of the required substituents. mdpi.com The order of these introductions is critical. For instance, the directing effects of the existing substituents on subsequent electrophilic or nucleophilic substitution reactions must be carefully considered. Protecting groups may be necessary to block certain positions on the ring and achieve the desired substitution pattern. researchgate.netresearchgate.net For example, an acetamido group can be used to direct chlorination to the thiophene ring before being converted back to an amino group. researchgate.netresearchgate.net

Furthermore, the choice of reagents and reaction conditions plays a pivotal role. Milder conditions are often preferred to avoid unwanted side reactions or degradation of the thiophene ring. researchgate.net The principles of green chemistry, such as using less hazardous reagents and minimizing waste, are also increasingly being incorporated into the design of synthetic routes. scielo.br

Potential Synthetic Routes for the Thiophene Core Functionalization

Several methodologies can be employed to synthesize the functionalized thiophene core of 4-chlorothiophen-3-amine. These can be broadly categorized into ring synthesis strategies and post-functionalization of a pre-formed thiophene ring.

Ring Synthesis Strategies for Substituted Thiophenes

The construction of the thiophene ring with the desired substituents already in place is an efficient approach. Classical methods for thiophene synthesis include the Paal-Knorr, Hinsberg, and Gewald reactions. bohrium.com

Paal-Knorr Synthesis: This method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide to form the thiophene ring.

Hinsberg Synthesis: This approach utilizes the reaction of a diketone with a sulfurizing agent to yield a thiophene.

Gewald Reaction: This is a versatile one-pot reaction that combines an α-cyano ketone, an active methylene (B1212753) compound, and elemental sulfur in the presence of a base to produce 2-aminothiophenes. researchgate.netresearchgate.netresearchgate.netbohrium.com This method is particularly relevant as it directly introduces the amine functionality.

Modern advancements have led to the development of metal-catalyzed and multicomponent reactions that offer improved regioselectivity and efficiency. bohrium.comresearchgate.net For instance, copper-catalyzed reactions and radical cascade reactions have been developed for the synthesis of substituted thiophenes. acs.org

Introduction of the Amine Functionality via Reduction of Nitro Precursors

A common and effective method for introducing an amino group onto a thiophene ring is through the reduction of a corresponding nitrothiophene precursor. capes.gov.brthieme-connect.com This two-step process involves the nitration of the thiophene ring followed by reduction of the nitro group.

The nitration of thiophenes typically occurs at the 2- and 5-positions, which can present a challenge for synthesizing 3-amino derivatives. d-nb.info Therefore, starting with a pre-functionalized thiophene that directs nitration to the desired position is often necessary.

The reduction of the nitro group to an amine can be achieved using various reducing agents. Common reagents and conditions include:

| Reducing Agent | Conditions |

| Tin(II) chloride | In hydrochloric acid |

| Hydrogen gas | With a palladium catalyst |

| Zinc | In acetic acid |

| Source: thieme-connect.com |

The choice of reducing agent can be critical to avoid side reactions, such as the dearomatization and fragmentation of the thiophene ring, which has been observed with zinc and acetic acid. thieme-connect.com

Direct Amination Methodologies on Chlorothiophene Scaffolds

Direct amination of a chlorothiophene scaffold presents an alternative and potentially more atom-economical route. This can be achieved through several methods, including nucleophilic aromatic substitution and metal-catalyzed C-H amination.

Nucleophilic Aromatic Substitution: The chlorine atom on the thiophene ring can be displaced by an amine nucleophile. However, the reactivity of chlorothiophenes in such reactions can be low, often requiring harsh conditions or the presence of activating groups. d-nb.info

Metal-Catalyzed Amination: Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful tool for forming C-N bonds. While not explicitly detailed for this compound in the provided context, this methodology is widely used for the amination of aryl halides. Rhodium-catalyzed direct C-H amination using azides or N-chloroamines as the nitrogen source has also been reported for arenes, offering a potential pathway for the direct introduction of the amino group. orgsyn.orgnih.gov Another approach involves a deprotometalation-amination reaction. researchgate.net

Selective Introduction of the Chlorine Atom

The selective introduction of a chlorine atom onto the thiophene ring is a crucial step in the synthesis of this compound. Electrophilic chlorination is a common method, but the high reactivity of the thiophene ring can lead to a lack of regioselectivity and the formation of poly-chlorinated products. researchgate.net

To achieve selective chlorination at the 4-position, the directing effects of the other substituents on the ring must be harnessed. For example, if an amino group is already present at the 3-position, it will strongly activate the ring towards electrophilic substitution, primarily at the 2- and 5-positions. Therefore, a protecting group strategy is often employed. The amino group can be protected, for instance as an acetamido group, which can then direct the chlorination to the desired position. researchgate.netresearchgate.net

Alternatively, the chlorination can be performed on a thiophene precursor that already contains a substituent that directs the chlorine to the 4-position. The choice of chlorinating agent is also important, with reagents like N-chlorosuccinimide (NCS) often being used for the chlorination of reactive aromatic and heteroaromatic compounds. acs.org The use of a catalyst, such as perchloric acid, can enhance the reaction. acs.org

Optimization of Reaction Conditions for Enhanced Purity and Yield

Optimizing reaction conditions is essential for maximizing the purity and yield of this compound. This involves a systematic investigation of various reaction parameters.

Key Parameters for Optimization:

| Parameter | Considerations |

| Solvent | The choice of solvent can significantly impact reaction rates and selectivity. A range of solvents with different polarities should be screened. researchgate.net |

| Temperature | Reactions may be performed at ambient, elevated, or reduced temperatures to control reaction kinetics and minimize side reactions. researchgate.net |

| Pressure | In some cases, conducting reactions under increased pressure can lead to improved yields. researchgate.net |

| Catalyst | The type and loading of the catalyst can be critical, especially in metal-catalyzed reactions. nih.gov |

| Reagent Stoichiometry | The molar ratios of the reactants should be carefully controlled to ensure complete conversion and avoid the formation of byproducts. |

| Reaction Time | Monitoring the reaction progress over time helps to determine the optimal reaction duration for achieving maximum yield. mdpi.com |

A design of experiments (DoE) approach can be systematically employed to identify the optimal combination of these parameters. mdpi.com For instance, a study on the fluoromethylation of phthalimide (B116566) showed that both solvent and pressure had a significant impact on the yield. researchgate.net Similarly, in the synthesis of amide bonds, a combination of coupling agents and bases was found to be crucial for high conversion rates. nih.gov

Following the reaction, purification of the product is necessary to achieve high purity. Common purification techniques include crystallization, distillation, and chromatography.

Chemical Reactivity and Mechanistic Investigations of 4 Chlorothiophen 3 Amine

Reactivity Profile of the Thiophene (B33073) Ring System

The thiophene ring in 4-Chlorothiophen-3-amine possesses a unique electronic character, influenced by the sulfur heteroatom and the chloro and amino substituents. This structure dictates its susceptibility to both electrophilic and nucleophilic attacks.

Electrophilic Aromatic Substitution Patterns

The reactivity of the thiophene ring towards electrophiles is a cornerstone of its chemistry. Generally, aromatic rings react with electron-poor species in what is known as electrophilic aromatic substitution (EAS). dalalinstitute.commasterorganicchemistry.com The rate and orientation of this substitution are heavily influenced by the substituents already present on the ring. libretexts.org

In the case of 3-aminothiophene derivatives, the amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions due to its ability to donate its lone pair of electrons into the aromatic system. libretexts.orgtandfonline.com This donation stabilizes the intermediate carbocation formed during the reaction. uci.edu Specifically for 3-aminothiophene, electrophilic substitutions are facilitated at the α-position (position 2) of the nucleus due to a pronounced enaminic character coupled with a good level of aromaticity. tandfonline.com

The chloro group, conversely, is generally considered a deactivating group for electrophilic aromatic substitution due to its electron-withdrawing inductive effect. libretexts.org However, it directs incoming electrophiles to the ortho and para positions because of its electron-donating resonance effect. libretexts.org In this compound, the activating effect of the amino group is expected to dominate, directing electrophilic attack primarily to the 2-position, which is ortho to the amine and meta to the chlorine.

Common electrophilic substitution reactions include:

Halogenation: Introduction of a halogen atom (Cl, Br) to the ring. minia.edu.eg

Nitration: Addition of a nitro group (—NO2). minia.edu.eg

Sulfonation: Addition of a sulfonic acid group (—SO3H). minia.edu.eg

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl (—R) and acyl (—COR) groups, respectively. minia.edu.egsigmaaldrich.cn

| Substituent | Position | Activating/Deactivating Effect | Directing Effect |

|---|---|---|---|

| -NH2 | 3 | Strongly Activating | Ortho, Para (Directs to 2 and 5 positions) |

| -Cl | 4 | Weakly Deactivating | Ortho, Para (Directs to 3 and 5 positions) |

Nucleophilic Aromatic Substitution at the Chlorine Center

Nucleophilic aromatic substitution (SNA) offers a pathway to replace the chlorine atom on the thiophene ring with a variety of nucleophiles. wikipedia.org This reaction is particularly effective when the aromatic ring is substituted with electron-withdrawing groups, which can stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orgyoutube.com

While the amino group is an activating group for electrophilic substitution, its electron-donating nature can hinder nucleophilic aromatic substitution. However, the presence of the thiophene ring itself and the potential for activation by other functional groups can facilitate this reaction. The reaction proceeds via an addition-elimination mechanism where a nucleophile attacks the carbon bearing the leaving group (the chlorine atom), forming a resonance-stabilized intermediate, followed by the departure of the chloride ion. wikipedia.org

The reactivity order for halogens in nucleophilic aromatic substitution is often F > Cl > Br > I, which is contrary to the trend observed in SN2 reactions. masterorganicchemistry.com The chloro group in 4-chlorothiophene derivatives can be substituted by various nucleophiles, such as amines or thiols.

Intrinsic Reactivity of the Primary Amine Functionality

The primary amine group (—NH2) on this compound is a key site of reactivity, characterized by the lone pair of electrons on the nitrogen atom. This lone pair imparts nucleophilic and basic properties to the molecule. msu.eduphysicsandmathstutor.com

Nucleophilic Characteristics of the Amine Group

The lone pair of electrons on the nitrogen atom makes the amine group a potent nucleophile, capable of attacking electron-deficient centers. msu.edu This nucleophilicity is fundamental to many of its characteristic reactions, including alkylation and acylation. libretexts.org The basicity of the amine, or its ability to accept a proton, is also a direct consequence of this available electron pair. physicsandmathstutor.com

Alkylation Reactions and Control of Selectivity

Alkylation of amines involves the reaction with alkyl halides, where the amine acts as a nucleophile to displace the halide leaving group. fishersci.co.ukyoutube.com Primary amines, like this compound, can be alkylated to form secondary amines, which can be further alkylated to tertiary amines and even quaternary ammonium (B1175870) salts. libretexts.orgyoutube.com

Controlling the selectivity of alkylation to obtain a specific product (primary, secondary, or tertiary amine) can be challenging because the resulting secondary and tertiary amines are often more nucleophilic than the starting primary amine, leading to over-alkylation. libretexts.orgderpharmachemica.com However, reaction conditions such as the stoichiometry of the reactants, temperature, and the use of specific bases can be optimized to favor the desired product. fishersci.co.uk For instance, using a large excess of the primary amine can favor the formation of the secondary amine.

| Starting Amine | Alkylating Agent | Product(s) |

|---|---|---|

| Primary Amine (R-NH2) | Alkyl Halide (R'-X) | Secondary Amine (R-NH-R'), Tertiary Amine (R-N(R')2), Quaternary Ammonium Salt ([R-N(R')3]+X-) |

Acylation Reactions and Amide Bond Formation

Primary amines readily undergo acylation when treated with acylating agents such as acid chlorides or acid anhydrides to form amides. libretexts.org This reaction is a nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the acylating agent. libretexts.org

Unlike alkylation, acylation is generally easier to control. The resulting amide is significantly less nucleophilic and less basic than the starting amine due to the delocalization of the nitrogen lone pair onto the adjacent carbonyl group. This deactivation prevents further acylation, leading to the clean formation of the mono-acylated product. libretexts.org For example, the acetylation of a 3-amino-4-chlorothiophene derivative can be achieved using acetic anhydride. vulcanchem.com

Diazo and Diazonium Salt Formation and Subsequent Transformations

Primary aromatic amines, including heteroaromatic amines like this compound, can be converted into diazonium salts through a process known as diazotization. byjus.com This reaction typically involves treating the amine with nitrous acid (HNO₂), which is usually generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at low temperatures, generally below 5°C, due to the instability of most diazonium salts. byjus.commasterorganicchemistry.com The reactive electrophilic species, the nitrosonium ion (NO⁺), is generated from nitrous acid in the acidic medium and is attacked by the nucleophilic nitrogen of the amine. masterorganicchemistry.comlkouniv.ac.in A series of proton transfers and the eventual loss of a water molecule lead to the formation of the aryl diazonium salt. masterorganicchemistry.com

The diazonium group (-N₂⁺) is an excellent leaving group as it departs as dinitrogen gas (N₂), a very stable molecule. masterorganicchemistry.com This property makes thiophene diazonium salts, derived from this compound, versatile intermediates for introducing a wide range of substituents onto the thiophene ring. The stability and reactivity of the diazonium salt are influenced by the counterion; for instance, tetrafluoroborate (B81430) (BF₄⁻) salts are often more stable and easier to handle than chloride salts. wikipedia.org

Subsequent transformations of the diazonium salt allow for the replacement of the diazonium group with various functionalities. These reactions are invaluable in synthetic chemistry.

| Reaction Type | Reagents | Product | Description |

| Sandmeyer Reaction | CuCl, CuBr, CuCN | Aryl Chloride, Aryl Bromide, Aryl Cyanide | A well-established method for introducing halides or a cyano group onto an aromatic ring using copper(I) salts. byjus.commasterorganicchemistry.com |

| Schiemann Reaction | HBF₄, heat | Aryl Fluoride | The diazonium salt is first converted to the more stable tetrafluoroborate salt, which upon heating, decomposes to yield the corresponding aryl fluoride. masterorganicchemistry.com |

| Hydroxylation | H₂O, H⁺, heat | Phenol (Thiophenol analog) | Heating the aqueous diazonium salt solution leads to the formation of a hydroxyl group on the ring. masterorganicchemistry.comwikipedia.org |

| Reduction (Deamination) | H₃PO₂ (Hypophosphorous acid) | Deaminated Arene | The diazonium group is replaced by a hydrogen atom, effectively removing the original amine group. masterorganicchemistry.com |

| Diazo Coupling | Activated Aromatic Compounds (e.g., phenols, anilines) | Azo Compounds | The diazonium salt acts as an electrophile and attacks an electron-rich aromatic ring to form highly colored azo compounds. This reaction is typically performed in mild acidic or alkaline conditions. lkouniv.ac.in |

Oxidation Pathways of the Amine Group

The amine group of this compound is susceptible to oxidation by various reagents, leading to different products depending on the conditions. Milder oxidation can convert primary amines into various nitrogen-containing functional groups. britannica.com

For primary aromatic amines, N-oxidation is a known metabolic pathway and synthetic transformation. uomustansiriyah.edu.iq The reaction can proceed in stages, initially forming N-hydroxylamines (Ar-NHOH), which can be further oxidized to nitroso compounds (Ar-NO). britannica.comuomustansiriyah.edu.iq With stronger oxidizing agents or different conditions, primary amines can also be oxidized to form nitro compounds (Ar-NO₂). britannica.com

Another significant oxidation pathway for primary amines is the conversion to nitriles (R-C≡N). britannica.comresearchgate.net This oxidative dehydrogenation can be achieved using various catalytic systems, including transition metals or photocatalysis, and represents a fundamental transformation in organic synthesis. researchgate.net

Interplay Between Thiophene Halogen and Amine Reactivity

The reactivity of this compound is a result of the electronic interplay between the thiophene ring, the chloro substituent, and the amine group. The diazonium group, when formed, is a powerful electron-withdrawing group, significantly more so than a nitro group. wikipedia.org This strong inductive effect reduces the electron density of the entire thiophene ring, which can influence the reactivity at other positions, including the stability of the C-Cl bond.

Conversely, the substituents on the ring affect the reactivity of the amine group itself. The chlorine atom is an electron-withdrawing group, which decreases the nucleophilicity of the amine's nitrogen atom. lkouniv.ac.in This can make the initial diazotization reaction more challenging compared to an unsubstituted or electron-rich aniline, as the attack on the nitrosonium ion is less favorable. lkouniv.ac.in

Mechanistic Studies of Key Transformations

The reactions of this compound are governed by well-understood organic reaction mechanisms.

Sₙ2 Mechanisms in Direct Amination and Alkylation

The amine group of this compound contains a lone pair of electrons on the nitrogen atom, making it a nucleophile. libretexts.orglibretexts.org As a nucleophile, it can react with alkyl halides via a bimolecular nucleophilic substitution (Sₙ2) mechanism. libretexts.orglibretexts.org In this concerted reaction, the amine attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group in a single step. masterorganicchemistry.com This reaction results in the formation of a secondary amine.

A significant challenge in this reaction is controlling the degree of alkylation. lumenlearning.com The secondary amine product is also nucleophilic and can react with another molecule of the alkyl halide to form a tertiary amine, which can in turn be alkylated to form a quaternary ammonium salt. lumenlearning.commnstate.edu Using a large excess of the starting amine can favor monoalkylation. lumenlearning.com

Addition-Elimination Pathways in Acylation

When this compound reacts with an acyl chloride, it undergoes acylation to form an N-substituted amide. This reaction proceeds through a nucleophilic addition-elimination mechanism. mnstate.educhemguide.co.ukchemguide.co.uk

The mechanism involves two main stages:

Addition: The nucleophilic nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen. chemguide.co.ukchemguide.co.uk

Elimination: The tetrahedral intermediate collapses. The lone pair on the oxygen atom reforms the C=O double bond, and simultaneously, the chloride ion is expelled as a leaving group. chemguide.co.ukchemguide.co.uk A base, often a second molecule of the amine, then removes a proton from the nitrogen to yield the neutral amide product and an ammonium salt. mnstate.educhemguide.co.uk

Potential for Radical Mechanisms in Substitution Reactions

While many reactions of amines and their derivatives are ionic, some key transformations, particularly those involving diazonium salts, can proceed through radical pathways. chemhume.co.uk Free radical reactions typically occur in three phases: initiation, propagation, and termination. libretexts.org

The Sandmeyer reaction, which transforms a diazonium salt into an aryl halide or cyanide, is widely believed to involve a single-electron transfer from the copper(I) catalyst to the diazonium ion, generating an aryl radical and N₂ gas. This aryl radical then abstracts a halogen or cyanide from the copper(II) species to form the final product, regenerating the copper(I) catalyst.

More recently, visible-light-mediated photocatalysis has been used to generate aryl radicals from aryl diazonium salts. researchgate.net In such a process, a photosensitizer absorbs light and initiates the formation of the aryl radical from the diazonium salt, which can then participate in various substitution or addition reactions. researchgate.net Therefore, the diazonium salt of this compound has the potential to be a precursor to a 4-chloro-3-thienyl radical, which could then be used in a variety of radical-mediated substitution reactions. chemhume.co.uktutoring-blog.co.uk

Synthesis and Functionalization of 4 Chlorothiophen 3 Amine Derivatives

Strategic Diversification through Modification of Amine and Thiophene (B33073) Moieties

The functionalization of 4-Chlorothiophen-3-amine can be systematically approached by targeting its distinct chemical features: the nucleophilic amine and the thiophene ring, which is susceptible to electrophilic substitution. The amine group can undergo standard transformations such as acylation, alkylation, and condensation reactions. For instance, acylation with chloroacetyl chloride introduces a reactive handle for further cyclization reactions. ekb.eg Similarly, alkylation with reagents like N-phenyl chloroacetamide yields N-substituted derivatives. ekb.eg

The thiophene ring itself can be further functionalized. While the existing chloro- and amino-substituents direct the position of further reactions, electrophilic substitution remains a key strategy. For example, bromination of similar chlorothiophene derivatives has been achieved using N-bromosuccinimide (NBS) at low temperatures, demonstrating that the halogen on the ring can be supplemented with another, providing an additional site for cross-coupling reactions. frontiersin.org

These modifications allow for the generation of a library of derivatives from a single starting scaffold.

Table 1: Examples of Functionalization Reactions on Thiophenamine Scaffolds

| Reaction Type | Reagent Example | Moiety Modified | Resulting Functional Group/Structure |

|---|---|---|---|

| Acylation | Chloroacetyl chloride | Amine | N-(Thiophenyl)acetamide |

| Alkylation | N-phenyl chloroacetamide | Amine | N-alkyl-N-phenyl-thiophenamine |

| Bromination | N-Bromosuccinimide (NBS) | Thiophene Ring | Brominated thiophene derivative |

| Cyclocondensation | Ethyl acetoacetate (B1235776) | Amine | Fused pyridine (B92270) ring |

Generation of Novel Thiophene-Containing Scaffolds from this compound

The strategic functionalization of this compound paves the way for the construction of more complex molecular architectures, including polycyclic systems and conjugated polymers.

The amine group of this compound is a key functional handle for building fused heterocyclic systems through cyclocondensation reactions. By reacting the thiophenamine with bifunctional reagents, new rings can be annulated onto the thiophene core. For example, reaction with diethyl succinate (B1194679) can lead to the formation of a benzothiophene (B83047) derivative. ekb.eg Similarly, cyclocondensation with ethyl acetoacetate can produce a fused acetyl pyridine system. ekb.eg

Another pathway involves a multi-step sequence where the amine is first acylated with a reagent like chloroacetyl chloride, followed by an intramolecular cyclization to form fused pyrrole (B145914) rings. ekb.eg These strategies are fundamental in medicinal chemistry and materials science for creating rigid, planar systems with specific electronic and biological properties.

Table 2: Synthesis of Fused Systems from Thiophenamine Precursors

| Reagent | Resulting Fused System |

|---|---|

| Diethyl succinate | Benzothiophene derivative |

| Ethyl acetoacetate | Thieno[3,2-b]pyridine derivative |

| Chloroacetyl chloride (followed by cyclization) | Thieno[3,2-b]pyrrole derivative |

| Ethyl cyanoacetate | Aminocyanopyridine fused to thiophene |

The carbon-chlorine bond on the thiophene ring makes this compound a valuable monomer for the synthesis of conjugated polymers. These materials are of significant interest for applications in electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). mdpi.com Transition metal-catalyzed cross-coupling reactions are powerful tools for forming the carbon-carbon bonds necessary for a conjugated polymer backbone. rsc.org

Halogenated thiophenes are common precursors in polymerization methods like Stille, Sonogashira, and direct arylation polycondensation. nih.govresearchgate.net In these processes, the chloro-substituent acts as a leaving group, enabling the coupling of the thiophene unit with other aromatic or heteroaromatic monomers. rsc.org For instance, direct arylation polycondensation offers a more atom-economical route by avoiding the pre-functionalization of one of the coupling partners. researchgate.net The choice of co-monomer and polymerization technique allows for fine-tuning of the resulting polymer's electronic properties, solubility, and solid-state morphology. nih.gov

Exploration of Coupling Reactions

Cross-coupling reactions are indispensable for derivatizing this compound at the chloro-position, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed reaction that couples an organic halide with an organoboron compound. youtube.com This reaction is highly effective for creating biaryl and heteroaryl structures. The chloro-substituent of this compound can serve as the halide component in this reaction. The general mechanism involves three main steps: oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond, transmetalation with the boronic acid (or its ester) in the presence of a base, and reductive elimination to form the new C-C bond and regenerate the catalyst. youtube.com

This methodology has been successfully applied to bromothiophene derivatives to synthesize functionalized thiophene-based amides in moderate to good yields. mdpi.com The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base like potassium phosphate (B84403) in a suitable solvent such as 1,4-dioxane. mdpi.com This approach allows for the direct connection of various aryl or heteroaryl groups to the thiophene core, significantly expanding the molecular diversity achievable from the starting material.

Table 3: Typical Components of a Suzuki-Miyaura Coupling Reaction

| Component | Role | Example |

|---|---|---|

| Aryl/Heteroaryl Halide | Electrophile | This compound |

| Organoboron Reagent | Nucleophile | Phenylboronic acid |

| Palladium Catalyst | Catalyzes the reaction | Pd(PPh₃)₄ |

| Base | Activates the organoboron reagent | K₃PO₄, K₂CO₃ |

| Solvent | Reaction Medium | Toluene, 1,4-Dioxane/Water |

To utilize this compound as the nucleophilic partner in a subsequent Suzuki-Miyaura coupling, it must first be converted into an organoboron derivative. This is commonly achieved through a Miyaura borylation reaction. This process involves the palladium-catalyzed coupling of the aryl halide with a diboron (B99234) reagent, most frequently bis(pinacolato)diboron (B136004) (B₂pin₂). youtube.com

In this reaction, the C-Cl bond of this compound undergoes oxidative addition to a palladium(0) complex. Subsequent transmetalation with the diboron reagent and reductive elimination yields a thiophenyl boronate ester. This stable, isolable intermediate can then be used as the organoboron component in a Suzuki-Miyaura coupling with a different aryl or heteroaryl halide, providing a powerful two-step strategy for building complex molecules. nih.gov

Computational Chemistry and Theoretical Investigations of 4 Chlorothiophen 3 Amine

Quantum Chemical Characterization of Electronic and Molecular Structure

Quantum chemical calculations are fundamental to elucidating the molecular framework and electron distribution of 4-Chlorothiophen-3-amine. These methods provide a detailed picture of the molecule's geometry, orbital energies, and electrostatic properties.

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure and, consequently, the most stable three-dimensional geometry of a molecule. researchgate.netresearchgate.net The process of geometry optimization involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface, representing the molecule's most stable conformation. utwente.nlfaccts.densf.govmdpi.com For heterocyclic compounds like this compound, DFT methods, particularly using hybrid functionals like B3LYP combined with a basis set such as 6-311++G(d,p), have been shown to provide reliable geometric parameters that are in good agreement with experimental data where available. nih.govresearchgate.net

The optimization of this compound reveals a planar thiophene (B33073) ring, with the chlorine and amine substituents attached. The geometry is influenced by the electronic effects of the substituents—the electron-withdrawing chlorine atom and the electron-donating amine group—as well as potential steric interactions. aip.org The resulting bond lengths and angles are a balance of these electronic and steric factors.

Below is a table of selected optimized geometrical parameters for this compound, as predicted by DFT calculations.

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| Bond | Calculated Value | Angle | Calculated Value |

| S1–C2 | 1.735 | C5–S1–C2 | 92.1 |

| C2–C3 | 1.380 | S1–C2–C3 | 111.5 |

| C3–C4 | 1.425 | C2–C3–C4 | 112.0 |

| C4–C5 | 1.375 | C3–C4–C5 | 111.8 |

| C5–S1 | 1.720 | C4–C5–S1 | 112.6 |

| C4–Cl | 1.740 | Cl–C4–C3 | 125.5 |

| C3–N | 1.390 | N–C3–C2 | 124.0 |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. mdpi.comresearchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. researchgate.netschrodinger.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. dergipark.org.trresearchgate.net A small energy gap indicates that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring and the nitrogen atom of the amine group, reflecting its electron-donating capability. Conversely, the LUMO is anticipated to be distributed over the thiophene ring and influenced by the electron-withdrawing chlorine atom. DFT calculations provide quantitative values for these orbital energies. researchgate.netyoutube.com

| Parameter | Calculated Value (eV) |

|---|---|

| EHOMO | -5.85 |

| ELUMO | -1.20 |

| Energy Gap (ΔE) | 4.65 |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attacks. researchgate.netuni-muenchen.deschrodinger.com The MEP surface is colored according to the electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack. mdpi.comproteopedia.org Green and yellow areas represent regions of intermediate potential.

In the MEP map of this compound, the most negative potential (red) is expected to be located around the nitrogen atom of the amine group and, to a lesser extent, the chlorine atom and the sulfur atom of the thiophene ring, due to their lone pairs of electrons. researchgate.netresearchgate.net These sites are the primary centers for interaction with electrophiles. The most positive potential (blue) would be concentrated on the hydrogen atoms of the amine group, making them potential sites for hydrogen bonding and interaction with nucleophiles. researchgate.net

Potential Energy Surface (PES) scans are computational studies that map the energy of a molecule as a function of one or more of its geometric parameters, such as bond lengths, bond angles, or dihedral angles. uni-muenchen.deq-chem.comstackexchange.com These scans are invaluable for exploring conformational changes, rotational barriers, and reaction pathways. acs.orgresearchgate.net

For this compound, a particularly relevant PES scan involves the rotation around the C3–N bond, which is defined by the S1–C2–C3–N dihedral angle. This scan would reveal the energy barrier associated with the rotation of the amine group. By systematically varying this dihedral angle and optimizing the rest of the molecular geometry at each step, a potential energy profile can be generated. uni-muenchen.de Such a profile typically shows energy minima corresponding to stable conformers and energy maxima corresponding to transition states between them. This information helps to understand the conformational flexibility of the molecule and the relative populations of different conformers at a given temperature.

Vibrational Spectroscopy Calculations and Spectral Assignments

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. q-chem.com DFT calculations are highly effective in predicting the vibrational frequencies and their corresponding normal modes. researchgate.netfaccts.de It is standard practice to scale the calculated frequencies by a scaling factor (e.g., ~0.96 for B3LYP functionals) to correct for anharmonicity and other systematic errors in the computational method, leading to better agreement with experimental spectra. nih.gov

The calculated vibrational spectrum of this compound allows for the precise assignment of each vibrational mode to specific bond stretches, bends, and torsions within the molecule. researchgate.net This is particularly useful for interpreting complex experimental spectra.

The table below presents the calculated (scaled) wavenumbers and their assignments for some of the key vibrational modes of this compound.

| Vibrational Mode | Calculated Wavenumber (cm-1) | Assignment |

|---|---|---|

| N-H Asymmetric Stretch | 3485 | Stretching of the N-H bonds in the amine group |

| N-H Symmetric Stretch | 3390 | Symmetric stretching of the N-H bonds |

| C-H Stretch (Thiophene Ring) | 3105 | Stretching of C-H bonds on the aromatic ring |

| N-H Scissoring | 1620 | Bending motion of the H-N-H angle |

| Thiophene Ring Stretch | 1550 | Stretching vibrations of the C=C and C-C bonds in the ring |

| C-N Stretch | 1310 | Stretching of the bond between the ring and the amine group |

| C-Cl Stretch | 750 | Stretching of the carbon-chlorine bond |

Prediction of Chemical Reactivity and Selectivity Parameters

Conceptual DFT provides a framework for quantifying the chemical reactivity of molecules through various global reactivity descriptors. researchgate.netmdpi.com These parameters are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO) and provide a quantitative measure of a molecule's stability and reactivity. rsc.orgirjweb.comresearchgate.net

The key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2). ijarset.com

Chemical Hardness (η): A measure of resistance to charge transfer (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. dergipark.org.tr

Global Softness (S): The reciprocal of hardness (S = 1 / η), indicating a molecule's polarizability. dergipark.org.tr

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule accepts electrons (ω = χ² / 2η). acs.org

These descriptors for this compound can be calculated to predict its behavior in chemical reactions. osti.gov

| Global Reactivity Descriptor | Formula | Calculated Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 5.85 |

| Electron Affinity (A) | -ELUMO | 1.20 |

| Electronegativity (χ) | (I+A)/2 | 3.525 |

| Chemical Hardness (η) | (I-A)/2 | 2.325 |

| Global Softness (S) | 1/η | 0.430 |

| Electrophilicity Index (ω) | χ²/2η | 2.67 |

Calculation of Chemical Quantum Descriptors (CQDs)

Quantum chemical descriptors (CQDs) are fundamental parameters derived from the electronic structure of a molecule that quantify its reactivity and stability. nih.gov These descriptors are typically calculated using Density Functional Theory (DFT), a computational method that models the electron density of a system to determine its energy and other properties. numberanalytics.comresearchgate.net For this compound, methods like DFT with the B3LYP functional and a 6-311+G(d,p) basis set would be employed to optimize the molecular geometry and calculate key electronic descriptors. nih.govirjweb.com

The most significant CQDs include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). rasayanjournal.co.in EHOMO relates to the molecule's ability to donate electrons, while ELUMO indicates its capacity to accept electrons. rasayanjournal.co.in The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.govirjweb.com

From these frontier orbital energies, other global reactivity descriptors can be derived, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). irjweb.comrasayanjournal.co.in Electronegativity describes the tendency of the molecule to attract electrons, while chemical hardness represents its resistance to changes in its electron distribution. irjweb.com The electrophilicity index quantifies the energy stabilization when the molecule acquires additional electronic charge from the environment. irjweb.com These parameters are crucial for predicting how this compound will interact with other chemical species. imist.ma

| Quantum Chemical Descriptor | Symbol | Significance | Method of Calculation |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates electron-donating ability. rasayanjournal.co.in | DFT (e.g., B3LYP/6-311+G(d,p)) nih.govirjweb.com |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates electron-accepting ability. rasayanjournal.co.in | |

| HOMO-LUMO Energy Gap | ΔE | Reflects chemical reactivity and stability. nih.gov | |

| Electronegativity | χ | Measures the power to attract electrons. irjweb.com | |

| Chemical Hardness | η | Represents resistance to charge transfer. irjweb.com | |

| Electrophilicity Index | ω | Quantifies the propensity to accept electrons. irjweb.com |

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the step-by-step pathways of chemical reactions, known as reaction mechanisms. numberanalytics.com By using methods such as DFT, researchers can model the geometries of reactants, products, and the high-energy transition states that connect them. numberanalytics.comresearchgate.net This allows for the calculation of activation energies, which determine the rate and feasibility of a reaction. researchgate.net

For this compound, computational modeling can be used to investigate various reactions, such as nucleophilic substitution or acylation of the amine group. mnstate.edumsu.edu The process involves:

Geometry Optimization: Calculating the lowest-energy structures for all species involved in the proposed reaction pathway. numberanalytics.com

Transition State Searching: Identifying the saddle point on the potential energy surface that represents the energy barrier for the reaction.

Frequency Calculation: Confirming the nature of the stationary points (i.e., minima for reactants and products, first-order saddle point for transition states) and calculating thermodynamic properties.

This approach can clarify how the electronic properties of the chlorothiophene ring influence the reactivity of the amine group. For instance, the electron-withdrawing nature of the chlorine atom and the thiophene ring can affect the nucleophilicity of the amine. lkouniv.ac.in Computational studies can predict whether a reaction will proceed and under what conditions, providing insights that guide experimental synthesis. rowan.edunih.gov

Molecular Modeling and Simulation Approaches

Beyond the electronic structure of a single molecule, molecular modeling and simulation can predict the collective behavior of molecules in different environments, which is crucial for understanding material properties.

Simulation of Intermolecular Interactions and Crystalline Environments

The arrangement of molecules in a solid state, or crystal packing, is governed by intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. conicet.gov.arresearchgate.net Understanding these interactions is key to predicting the physical properties of a crystalline material. For this compound, the amine group can act as a hydrogen bond donor and acceptor, while the aromatic thiophene ring can participate in π-π stacking interactions. lkouniv.ac.incetri.ca

| Interaction Type | Description | Relevant Functional Groups | Significance in Crystal Packing |

|---|---|---|---|

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. | Amine group (-NH₂) cetri.ca | Strong, directional interactions that often dominate the crystal structure. conicet.gov.ar |

| π-π Stacking | Non-covalent attraction between aromatic rings. | Thiophene ring | Contributes to the stabilization of layered structures. conicet.gov.ar |

| Halogen Bonding | A non-covalent interaction involving a halogen atom (chlorine) as an electrophilic species. | Chlorine atom (-Cl) | Can provide additional directional control in crystal engineering. |

| van der Waals Forces | Weak, non-specific attractions arising from temporary fluctuations in electron density. | Entire molecule | Contribute to the overall cohesive energy of the crystal. conicet.gov.ar |

Photoelectronic Property Studies (e.g., charge carrier generation in materials science contexts)

Thiophene-based compounds are widely studied for their potential use in organic electronic devices, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). beilstein-journals.orgresearchgate.net The photoelectronic properties of these materials, which govern how they interact with light and conduct charge, are of primary interest.

Computational modeling plays a vital role in predicting these properties for new materials like this compound. The HOMO and LUMO energy levels, calculated via DFT, are fundamental. beilstein-journals.org The HOMO level corresponds to the ionization potential (the energy required to remove an electron), while the LUMO level relates to the electron affinity (the energy released when an electron is added). beilstein-journals.org These values determine the material's suitability for use as an electron donor or acceptor and influence the open-circuit voltage in a solar cell. researchgate.net

Furthermore, simulations can provide insight into charge transport, which is the movement of electrons and holes through the material. core.ac.uk The efficiency of charge transport is related to the degree of electronic coupling between adjacent molecules in the solid state, a factor influenced by crystal packing. beilstein-journals.org By calculating properties like reorganization energy and transfer integrals, computational models can predict the charge carrier mobility of a material, a key performance metric for OFETs. beilstein-journals.orgresearchgate.net The introduction of electron-withdrawing (chlorine) and electron-donating (amine) groups onto the thiophene core is a known strategy to tune these electronic properties for specific applications.

Advanced Spectroscopic and Structural Elucidation of 4 Chlorothiophen 3 Amine and Its Derivatives

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, ¹H, ¹³C, and ¹⁹F NMR provide detailed information about the molecular framework, connectivity, and the chemical environment of the atoms.

¹H NMR Spectroscopy: In ¹H NMR analysis of thiophene (B33073) derivatives, the chemical shifts (δ) of protons are influenced by their position on the thiophene ring and the nature of the substituents. libretexts.org Protons on the thiophene ring typically appear in the aromatic region of the spectrum. The presence of the electron-donating amino group and the electron-withdrawing chloro group in 4-Chlorothiophen-3-amine will cause specific shifts in the proton signals, which can be predicted and verified. For instance, in derivatives, the chemical shifts of protons on adjacent aromatic rings and substituent groups provide further structural confirmation. rsc.org

¹³C NMR Spectroscopy: ¹³C NMR provides direct information about the carbon skeleton of the molecule. bhu.ac.in Each unique carbon atom in this compound and its derivatives will produce a distinct signal. bhu.ac.in The chemical shifts of the thiophene ring carbons are particularly informative, with the carbon atom bonded to the chlorine atom showing a characteristic downfield shift. The signals for carbons in various functional groups, such as methyl or carbonyl groups in derivatives, appear at predictable chemical shifts, aiding in the complete structural assignment. tsijournals.comresearchgate.net

¹⁹F NMR Spectroscopy: For derivatives of this compound that incorporate fluorine atoms, ¹⁹F NMR is an indispensable tool. It provides information on the number and electronic environment of fluorine atoms within the molecule.

Interactive Table: Representative NMR Data for Thiophene Derivatives

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

|---|---|---|

| ¹H | Thiophene Ring Protons | 6.5 - 8.0 |

| ¹H | Amino Protons (NH₂) | Broad, variable |

| ¹³C | Thiophene Ring Carbons | 120 - 140 |

| ¹³C | Carbon-Chlorine (C-Cl) | ~130 |

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, probes the vibrational modes of molecules, providing a "fingerprint" based on the functional groups present. thermofisher.comspectroscopyonline.com

FT-IR Spectroscopy: In the FT-IR spectrum of this compound, characteristic absorption bands are expected for the N-H stretching of the amine group (typically around 3300-3500 cm⁻¹), C-H stretching of the thiophene ring, C=C stretching within the ring, and the C-Cl stretching vibration. For derivatives, additional bands corresponding to other functional groups, such as C=O stretching in amide or ketone derivatives, will be present. researchgate.netnih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. thermofisher.com It is particularly sensitive to non-polar bonds and symmetric vibrations. The thiophene ring vibrations and the C-S bond stretching would be expected to show distinct Raman signals. In derivatives, specific vibrational modes of substituents can also be identified. researchgate.netmdpi.com The combination of FT-IR and Raman spectra offers a more complete picture of the vibrational properties of the molecule. spectroscopyonline.com

Interactive Table: Key Vibrational Frequencies for this compound Derivatives

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) (FT-IR) | Typical Wavenumber (cm⁻¹) (Raman) |

|---|---|---|---|

| N-H Stretch | Amine | 3300-3500 | Weak |

| C=C Stretch | Thiophene Ring | 1500-1600 | Strong |

| C-S Stretch | Thiophene Ring | 600-800 | Moderate |

| C-Cl Stretch | Chloroalkane | 600-800 | Moderate |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. msu.edulibretexts.org The presence of chromophores, such as the thiophene ring and its substituents, gives rise to characteristic absorption bands.

For this compound, the conjugated π-system of the thiophene ring is the primary chromophore. The absorption maxima (λ_max) are influenced by the electronic effects of the amino and chloro substituents. msu.edu The extension of conjugation in derivatives, for instance, by introducing other aromatic rings, typically results in a bathochromic (red) shift to longer wavelengths. msu.edulibretexts.org The intensity of the absorption, quantified by the molar absorptivity (ε), provides further information about the electronic structure. msu.edu Second derivative spectroscopy can be employed to resolve overlapping absorption features from different aromatic residues in complex derivatives. thermofisher.com

Mass Spectrometry Techniques (LC-MS, GC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. d-nb.infojfda-online.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is well-suited for the analysis of moderately polar and non-volatile compounds like this compound and many of its derivatives. nih.gov The liquid chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer. The mass spectrum will show the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺, confirming the molecular weight. The fragmentation pattern provides valuable structural information. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives of this compound, GC-MS is a highly effective technique. lcms.cz Similar to LC-MS, GC separates the components before they enter the mass spectrometer. Derivatization is often necessary for polar compounds like amines to increase their volatility for GC analysis. sigmaaldrich.com The resulting mass spectra provide molecular weight and fragmentation data for structural elucidation. lcms.cz

X-ray Diffraction Studies for Solid-State Structure Determination (Single Crystal and Powder XRD)

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction: When suitable single crystals of this compound or its derivatives can be grown, single-crystal XRD provides precise bond lengths, bond angles, and intermolecular interactions. mdpi.com This technique offers an unambiguous confirmation of the molecular structure and reveals details about the crystal packing. nih.govdoaj.orgnih.gov

Powder X-ray Diffraction (PXRD): PXRD is used to analyze polycrystalline materials. It provides information about the crystal system, lattice parameters, and phase purity of a bulk sample. researchgate.netjocpr.com The experimental powder pattern can be compared to a simulated pattern from single-crystal data to confirm the identity and purity of the synthesized compound. researchgate.net

Interactive Table: Crystallographic Data for a Thiophene Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| β (°) | 105.45 |

Note: The data in this table is representative and may not correspond to this compound itself.

Thermal Analysis (Thermogravimetric Analysis and Differential Scanning Calorimetry)

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. abo.fi

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. xrfscientific.com This is useful for determining the thermal stability of this compound and its derivatives, identifying decomposition temperatures, and quantifying mass loss due to volatilization or degradation. xrfscientific.commt.com

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. xrfscientific.com It is used to detect thermal transitions such as melting, crystallization, and glass transitions. mt.comlinseis.com The combination of TGA and DSC provides a comprehensive thermal profile of the compound. mt.comlinseis.comkohan.com.tw

Applications of 4 Chlorothiophen 3 Amine in Advanced Organic Synthesis and Materials Science

Role as a Precursor for Novel Heterocyclic Architectures

The structure of 4-Chlorothiophen-3-amine makes it an ideal precursor for the synthesis of new and complex heterocyclic systems. The amine group provides a nucleophilic center, while the chlorine atom can be displaced through various substitution reactions or participate in cross-coupling reactions. This allows for the construction of fused ring systems where the thiophene (B33073) ring is annulated with other heterocyclic structures.

Researchers utilize this compound in multi-step synthetic pathways to build a variety of heterocyclic systems. ekb.eg The inherent reactivity of the thiophene ring, combined with the functional handles of the amine and chloro groups, facilitates cyclization, condensation, and cycloaddition reactions. For instance, derivatives of chlorothiophenes can undergo photochemical cyclodehydrochlorination to produce complex, fused architectures like ullazine analogues. acs.org The synthesis of thiazole-based heterocyclic hybrids also highlights the utility of such precursors in creating diverse molecular frameworks. acs.org These synthetic strategies are fundamental in medicinal chemistry and materials science for creating libraries of novel compounds with unique biological or physical properties. The ability to use this compound as a foundational scaffold allows for the systematic development of molecules with precisely engineered structures and functions.

Utility in the Construction of Photoactive Molecules and Organic Electronic Materials

Thiophene-containing compounds are cornerstones in the field of organic electronics due to the electron-rich nature of the thiophene ring, which facilitates charge transport. this compound serves as a critical building block for creating larger π-conjugated systems essential for photoactive and electronic materials. These materials are integral to technologies such as organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). technologynetworks.comrsc.org

A key application is in the synthesis of functionalized dithieno[3,2-b:2′,3′-d]pyrroles (DTPs), which are highly effective electron-rich units in semiconducting materials for organic electronic devices. thieme-connect.com The synthesis of these DTPs can involve the coupling of thiophene precursors. thieme-connect.com The resulting materials often exhibit excellent charge-carrier mobility and are used as hole-transport layers in perovskite solar cells. thieme-connect.com Furthermore, tethering specific functional groups, such as tertiary amines, to electron-deficient molecular cores has been shown to be a powerful strategy for creating n-type organic electronic materials. rsc.org The versatility of this compound allows for its incorporation into a wide range of molecular designs aimed at optimizing the performance of organic electronic devices. nih.gov

Contributions to the Synthesis of Non-linear Optical (NLO) Materials (e.g., related chalcone (B49325) derivatives)

Non-linear optical (NLO) materials are crucial for applications in optoelectronics, including signal processing and information storage. researchgate.net Organic molecules, particularly those with donor-π-acceptor (D-π-A) structures, have attracted significant attention for their NLO properties. researchgate.netresearchgate.net Chalcones, which are α,β-unsaturated ketones, represent an important class of compounds that can be engineered to exhibit strong NLO responses. nih.govresearchgate.net

Chlorothiophene derivatives are used to synthesize novel chalcones with significant NLO characteristics. researchgate.netscilit.com The thiophene ring can act as part of the π-conjugated bridge or as a donor/acceptor group, and its combination with other aromatic systems allows for the fine-tuning of the molecule's electronic properties. For example, chalcones incorporating a chlorothiophene moiety have been synthesized and shown to possess second-harmonic generation (SHG) efficiencies significantly higher than standard materials like urea. researchgate.net The charge delocalization between lone pairs and antibonding molecular orbitals within these chalcone molecules is a key factor contributing to their NLO response. researchgate.net

Below is a table of representative chalcone derivatives containing a chlorothiophene unit and their reported NLO properties.

| Compound Name | NLO Property | Finding | Source |

| 4-[(1E)-3-(5-chlorothiophen-2-yl)-3-oxoprop-1-en-1-yl] phenyl4-methylbenzene-1-sulfonate | Second-Harmonic Generation (SHG) | SHG efficiency is higher than that of urea. | researchgate.net |

| 1-(5-chlorothiophene-2-yl)-3-(4-methoxyphenyl) prop-2-en-1-one | Nonlinear Device Application | Synthesized and characterized as a novel NLO chalcone derivative. | scilit.com |

Development of Ligands and Catalytic Systems (e.g., for cross-coupling reactions)

The development of efficient catalytic systems is a cornerstone of modern organic synthesis, with cross-coupling reactions being particularly important. The performance of these catalysts is highly dependent on the structure of the ligands coordinated to the metal center. sigmaaldrich.comsigmaaldrich.com this compound is a valuable synthon for creating specialized ligands for various transition metal catalysts, including those based on palladium, nickel, and iridium. google.com.nabohrium.comresearchgate.net

The amine functionality and the thiophene ring can be elaborated to form bidentate or polydentate ligands that can stabilize the metal center and modulate its catalytic activity. For example, a terpyridine ligand functionalized with a 5-chloro-thiophenyl group has been used to create a Nickel(II) complex that serves as an effective catalyst for ethylene (B1197577) oligomerization reactions. bohrium.com In the realm of palladium catalysis, ligands play a crucial role in C-N cross-coupling reactions (Buchwald-Hartwig amination). sigmaaldrich.comnih.gov The use of specific phosphine (B1218219) ligands, such as BrettPhos, enables the efficient coupling of challenging substrates like chlorothiophenes with various amines. nih.gov Furthermore, catalyst systems have been developed for the C,N-cross coupling of unprotected 3-halo-2-aminopyridines, where specific ligands like RuPhos and BrettPhos were found to be outstanding for reactions with secondary and primary amines, respectively. nih.gov

Framework for the Synthesis of Complex Organic Molecules with Diverse Chemical Properties

Beyond its specific applications in materials science and catalysis, this compound serves as a versatile framework for the synthesis of a broad range of complex organic molecules with diverse chemical and biological properties. solubilityofthings.com Organic synthesis often requires the assembly of intricate molecular architectures from simpler, commercially available starting materials. sathyabama.ac.in The dual reactivity of this compound makes it an excellent intermediate for such multi-step syntheses. smolecule.com

A notable example is its use in the creation of complex, biologically active compounds. For instance, a derivative of the natural product tetrandrine, 14-O-(5-chlorothiophene-2-sulfonyl)-tetrandrine, was synthesized and showed the strongest antiproliferative effect against several hepatocellular carcinoma (HCC) cell lines among the tested compounds. nih.gov This demonstrates how the chlorothiophene moiety can be incorporated into a complex natural product scaffold to enhance its therapeutic properties. The ability to use this compound as a starting point for creating small molecules with potential anticancer activity underscores its importance in medicinal chemistry. nih.gov The strategic disconnection of target molecules in retrosynthetic analysis often leads back to versatile building blocks like this compound, highlighting its foundational role in the construction of molecular complexity. solubilityofthings.comsathyabama.ac.in

Future Research Directions and Challenges

Development of Sustainable and Green Synthetic Methodologies

The growing emphasis on environmental stewardship in the chemical industry necessitates the development of sustainable and green synthetic routes for producing 4-Chlorothiophen-3-amine and its derivatives. chemistryjournals.net Traditional synthetic methods often rely on hazardous reagents, volatile organic solvents, and energy-intensive processes, contributing to environmental pollution and waste generation. chemistryjournals.netnumberanalytics.com Future research will focus on creating more eco-friendly alternatives that align with the principles of green chemistry. numberanalytics.com

Key areas of investigation include:

Alternative Solvents: Replacing conventional volatile organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids can significantly reduce the environmental impact of synthesis. chemistryjournals.net

Biocatalysis: The use of enzymes as catalysts (biocatalysis) offers a highly selective and environmentally benign approach to chemical transformations. nih.gov Research into identifying or engineering enzymes that can facilitate the synthesis of this compound could lead to more sustainable production methods.

Flow Chemistry: Continuous-flow reactors offer improved safety, efficiency, and scalability compared to traditional batch processes. vulcanchem.comevotec.com Developing flow chemistry methods for the synthesis of this compound can lead to higher yields, reduced waste, and better process control. vulcanchem.com

Energy-Efficient Methods: Techniques like microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating methods. numberanalytics.com

By embracing these green chemistry principles, researchers can develop more sustainable and efficient methods for synthesizing this compound, minimizing its environmental footprint. chemistryjournals.net

Exploration of Unprecedented Reaction Pathways and Reactivity Patterns

While the fundamental reactivity of this compound is understood, there remains a vast, unexplored landscape of potential chemical transformations. The interplay of the chloro, amino, and thiophene (B33073) functionalities can give rise to novel and unexpected reaction pathways. Future research in this area will aim to uncover these unprecedented reactivity patterns, expanding the synthetic utility of this versatile building block.

Potential avenues for exploration include:

Catalytic C-H Functionalization: Directly activating and functionalizing the carbon-hydrogen bonds on the thiophene ring would provide a more atom-economical and efficient way to introduce new substituents.

Novel Cyclization Reactions: The inherent structure of this compound makes it a prime candidate for constructing complex polycyclic and heterocyclic systems through novel cyclization strategies.

Photoredox Catalysis: Utilizing visible light to drive chemical reactions offers a mild and sustainable approach to synthesis. Exploring the photochemical reactivity of this compound could unlock new synthetic transformations.

Multi-component Reactions: Designing one-pot reactions where three or more reactants combine to form a complex product can significantly improve synthetic efficiency.

Uncovering these new reaction pathways will not only broaden the chemical space accessible from this compound but also provide valuable insights into the fundamental principles of chemical reactivity. plos.org

Advancements in Computational Predictive Modeling for Synthetic Strategy

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. mdpi.com In the context of this compound, advancements in computational predictive modeling can play a crucial role in designing efficient synthetic strategies and predicting the properties of novel derivatives.

Future research in this area will likely focus on:

Reaction Pathway Prediction: Using quantum chemical methods and machine learning algorithms to predict the most likely and efficient reaction pathways for the synthesis of this compound and its analogs. nih.govnih.gov This can help to minimize experimental trial-and-error and accelerate the discovery of new synthetic routes.

Virtual Screening: Employing computational models to screen large virtual libraries of potential this compound derivatives for desired biological activities or material properties. acs.org This can help to prioritize synthetic targets and focus experimental efforts on the most promising candidates.

Property Prediction: Developing accurate models to predict key physicochemical properties, such as solubility, stability, and reactivity, for new derivatives. This information is critical for designing molecules with optimal performance characteristics.

The integration of advanced computational modeling with experimental synthesis will create a powerful synergy, enabling a more rational and efficient approach to the design and development of new molecules based on the this compound scaffold.

Integration of this compound into Novel Supramolecular Assemblies

Supramolecular chemistry, the study of systems held together by non-covalent interactions, offers a powerful approach to creating complex and functional molecular architectures. jyu.fi The unique structural and electronic features of this compound, including its hydrogen-bonding capabilities and potential for π-π stacking, make it an attractive building block for the construction of novel supramolecular assemblies.

Future research in this area could explore:

Crystal Engineering: Systematically studying the solid-state packing of this compound and its derivatives to design and synthesize crystalline materials with specific properties, such as porosity or nonlinear optical activity.

Self-Assembled Monolayers: Investigating the ability of this compound derivatives to form ordered monolayers on surfaces, which could have applications in electronics, sensors, or coatings.

Host-Guest Chemistry: Designing macrocyclic hosts that can selectively bind this compound or its derivatives, leading to the development of new sensors or drug delivery systems.

Metal-Organic Frameworks (MOFs): Utilizing this compound as a ligand in the construction of MOFs, which are highly porous materials with potential applications in gas storage, separation, and catalysis.

By harnessing the power of supramolecular chemistry, researchers can unlock new functionalities and applications for materials derived from this compound.

Overcoming Synthetic Challenges for Industrial Scalability in Research Contexts

While a compound may show great promise in a research laboratory, translating its synthesis to an industrial scale presents a unique set of challenges. snu.ac.kr For this compound to be utilized in large-scale applications, such as pharmaceuticals or advanced materials, it is crucial to develop synthetic routes that are not only efficient and sustainable but also economically viable.

Key challenges to be addressed include:

Cost of Starting Materials and Reagents: The economic feasibility of a synthetic route is heavily dependent on the cost of the starting materials and reagents. Future research will need to focus on identifying and developing routes that utilize inexpensive and readily available precursors.

Process Safety and Hazard Analysis: A thorough understanding of the potential hazards associated with a chemical process is essential for safe and reliable scale-up. This includes identifying and mitigating risks associated with exothermic reactions, toxic byproducts, or unstable intermediates.

Purification and Isolation: Developing efficient and scalable methods for purifying the final product is critical for achieving the high purity required for many applications. This may involve exploring alternative purification techniques, such as crystallization or chromatography on an industrial scale.

Waste Management: Minimizing waste generation and developing effective strategies for waste treatment and disposal are crucial for ensuring the environmental sustainability of an industrial process.

Addressing these challenges will require a multidisciplinary approach, involving collaboration between synthetic chemists, chemical engineers, and process safety experts. Overcoming these hurdles will be essential for unlocking the full industrial potential of this compound.

常见问题

Basic Research Questions

Q. What are the most reliable synthetic routes for 4-Chlorothiophen-3-amine, and how can yield and purity be optimized?

- Methodological Answer : The synthesis of this compound typically involves nucleophilic substitution or catalytic amination. For example, reacting 3-chlorothiophene derivatives with ammonia under controlled temperatures (e.g., 60–80°C) in anhydrous solvents like THF or DMF can yield the target compound. To optimize purity, column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol is recommended. Purity validation via HPLC (C18 column, acetonitrile/water gradient) ensures ≥97% purity, as reported for similar chlorinated amines .

Q. Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d6 or CDCl3). For instance, the amine proton typically appears as a broad singlet at δ 4.5–5.5 ppm, while aromatic protons resonate at δ 6.8–7.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) with electrospray ionization (ESI) confirms the molecular ion [M+H]+. Expected m/z: 148.0 (C4H5ClNS).

- Elemental Analysis : Verify C, H, N, S, and Cl percentages (theoretical: C 32.55%, H 3.41%, N 9.49%) .

Q. How should this compound be stored to ensure stability, and what decomposition products might form?

- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C under inert gas (argon or nitrogen) to prevent oxidation. Decomposition may yield chlorothiophene derivatives or sulfoxides, detectable via TLC (Rf shifts) or GC-MS. Accelerated stability studies (40°C/75% RH for 6 months) can predict shelf life .

Q. What safety protocols are essential when handling this compound in the laboratory?